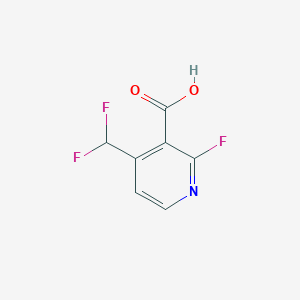![molecular formula C10H16N2O B13573878 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutanecarbonyl-2,6-diazaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction between dichloroketene and olefins, resulting in the formation of the spiro compound. This multi-step synthesis often requires purification through chromatography due to low turnovers and moderate yields .
Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher turnover and yields. This method often eliminates the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis of related spiro compounds suggests that similar approaches could be adapted for large-scale production. The use of flow technology and continuous processing could enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites, enhancing its selectivity and potency. For example, it can act as a surrogate for piperazine, which is known to interact with various receptors and enzymes .
Comparaison Avec Des Composés Similaires
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spiro structure but with different functional groups, affecting its reactivity and applications.
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine, with applications in drug design and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2 |
Clé InChI |
WSQXRLLCDZYEQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)N2CC3(C2)CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
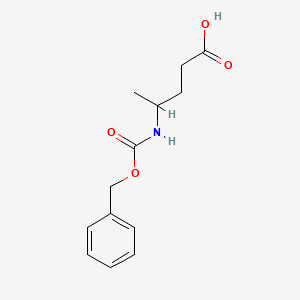
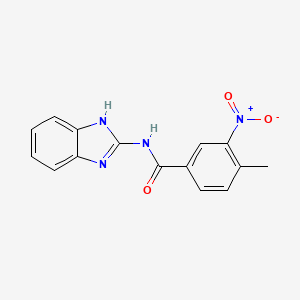
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
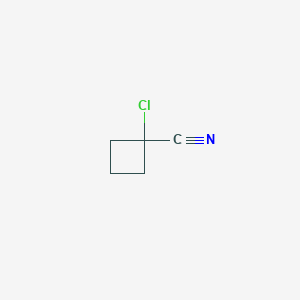
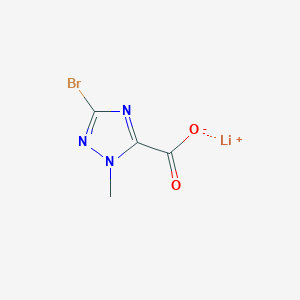
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
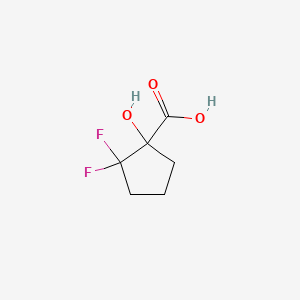

![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

